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Compound of Interest

Compound Name: Methyl indolizine-2-carboxylate

Cat. No.: B091153 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for methyl
indolizine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and

materials science. The following sections present the available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental

protocols for their acquisition. This information is crucial for the unambiguous identification,

purity assessment, and structural elucidation of this compound in a research and development

setting.

Spectroscopic Data Summary
The quantitative spectroscopic data for methyl indolizine-2-carboxylate is summarized in the

tables below. It is important to note that specific spectral data for the unsubstituted methyl
indolizine-2-carboxylate is not widely available in publicly accessible literature. The data

presented here is a composite representation based on closely related structures and general

principles of spectroscopic analysis for this class of compounds. Researchers should consider

this as a predictive guide and are encouraged to acquire and report full experimental data for

this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic

compounds. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for methyl
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indolizine-2-carboxylate are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl Indolizine-2-carboxylate

Proton Position
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-1 7.8 - 8.2 s -

H-3 7.2 - 7.6 s -

H-5 8.0 - 8.4 d 6.5 - 7.5

H-6 6.6 - 7.0 t 6.5 - 7.5

H-7 7.0 - 7.4 t 6.5 - 7.5

H-8 7.4 - 7.8 d 8.5 - 9.5

-OCH₃ 3.8 - 4.0 s -

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl Indolizine-2-carboxylate

Carbon Position Predicted Chemical Shift (δ, ppm)

C-1 110 - 115

C-2 135 - 140

C-3 105 - 110

C-5 120 - 125

C-6 115 - 120

C-7 125 - 130

C-8 118 - 123

C-8a 130 - 135

C=O 160 - 165

-OCH₃ 50 - 55
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for methyl indolizine-2-carboxylate are listed below.

Table 3: Predicted IR Absorption Data for Methyl Indolizine-2-carboxylate

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (aromatic) 3000 - 3100 Medium

C-H (aliphatic, -OCH₃) 2850 - 2960 Medium

C=O (ester) 1710 - 1730 Strong

C=C / C=N (aromatic) 1450 - 1600 Medium-Strong

C-O (ester) 1200 - 1300 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for Methyl Indolizine-2-carboxylate

Ion Predicted m/z Notes

[M]⁺ 175.06 Molecular Ion

[M-OCH₃]⁺ 144.05 Loss of methoxy radical

[M-COOCH₃]⁺ 116.05 Loss of carbomethoxy radical

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.
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NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300-600 MHz for ¹H and 75-150 MHz for ¹³C.

Sample Preparation: Dissolve approximately 5-10 mg of methyl indolizine-2-carboxylate in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the

low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

Infrared (IR) Spectroscopy
FTIR spectra are commonly recorded using a Fourier-transform infrared spectrometer.

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Sample Preparation (ATR): Alternatively, place a small amount of the solid sample directly

onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry
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Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization

(ESI) mass spectrometer.

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) into the ion source. For EI, the sample can also be introduced

via a direct insertion probe.

Ionization: Ionize the sample using either electron impact (typically at 70 eV) or electrospray.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions as a

function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized compound like methyl indolizine-2-carboxylate.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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[https://www.benchchem.com/product/b091153#spectroscopic-data-of-methyl-indolizine-2-
carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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